[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(benzenesulfonyl)indol-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-10,17H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLXSFMIPYDHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379894 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89241-33-8 | |
| Record name | [1-(Benzenesulfonyl)-1H-indol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Phenylsulfonyl 1h Indol 3 Yl Methanol
Direct Synthetic Approaches to the 3-Hydroxymethyl Indole (B1671886) Moiety
Direct approaches focus on first establishing the N-protected indole ring system and then introducing the C-3 functionality. This often involves the synthesis of an intermediate, such as an aldehyde, which can be readily converted to the desired alcohol.
A common and efficient pathway to [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol involves the chemical reduction of its corresponding aldehyde precursor, 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde. This method is favored for its high yields and the relative stability of the aldehyde intermediate.
Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for the conversion of aldehydes and ketones to their corresponding alcohols. libretexts.org The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the aldehyde. libretexts.org This process forms an alkoxide intermediate, which is subsequently protonated during workup to yield the primary alcohol. libretexts.org
In the context of synthesizing this compound, the aldehyde precursor is dissolved in a suitable protic solvent, such as methanol (B129727) or ethanol, and treated with sodium borohydride. The reaction is typically conducted at mild temperatures, ranging from 0 °C to room temperature, to ensure selectivity and prevent side reactions. The use of NaBH₄ is advantageous as it is a mild reducing agent that does not typically reduce other functional groups present in the N-phenylsulfonyl indole system, such as the sulfonyl group or the aromatic rings. libretexts.org
| Precursor | Reagent | Solvent | Product |
| 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | This compound |
The stability of the indole ring, particularly under acidic or certain oxidative conditions, necessitates the protection of the nitrogen atom. The phenylsulfonyl group is a robust electron-withdrawing protecting group that enhances the stability of the indole nucleus and facilitates certain regioselective reactions. mdpi.org
The most direct method for installing the phenylsulfonyl group is the reaction of an indole scaffold with benzenesulfonyl chloride (C₆H₅SO₂Cl). nih.govwikipedia.org This reaction is a type of sulfonamide formation, where the indole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. wikipedia.org The process is typically carried out in the presence of a base, such as pyridine (B92270) or an inorganic base like sodium hydride, in an aprotic solvent. nih.govresearchgate.net The base serves to deprotonate the indole nitrogen, increasing its nucleophilicity and neutralizing the hydrochloric acid byproduct generated during the reaction. researchgate.net This method is highly effective for preparing 1-(Phenylsulfonyl)indole (B187392) from indole itself. nih.govresearchgate.net
| Substrate | Reagent | Base | Product |
| Indole | Benzenesulfonyl Chloride | Pyridine | 1-(Phenylsulfonyl)indole |
An alternative strategy involves the installation of the N-phenylsulfonyl group onto an indole ring that already possesses functionality at the C-3 position. For example, starting with indole-3-carboxaldehyde, the nitrogen can be protected using benzenesulfonyl chloride under basic conditions, similar to the method described above. This approach yields 1-(Phenylsulfonyl)-1H-indole-3-carboxaldehyde, the direct precursor for the reduction step to form the target alcohol. This sequence is particularly useful when the C-3 functional group might be incompatible with the conditions required for its introduction onto a pre-protected ring. The synthesis of various alkyl-substituted N-protected indoles often follows this principle of protecting an already functionalized core. researchgate.netresearchgate.net
N-Protection Strategies in Indole Synthesis
Advanced Synthetic Routes to N-Phenylsulfonyl Indole Derivatives
Beyond the fundamental steps of protection and reduction, more advanced synthetic routes have been developed to construct the core N-phenylsulfonyl indole structure, often with greater efficiency or through novel chemical transformations. These methods can involve multi-component reactions or one-pot procedures that build the heterocyclic system from acyclic precursors.
One such advanced approach involves a one-pot reaction starting from 2-iodoaniline (B362364) and propargyl alcohol under Sonogashira coupling conditions, which has been used to produce [1-(phenylsulfonyl)-1H-indol-2-yl]methanol. nih.gov Although this yields the 2-substituted isomer, the strategy highlights the potential for constructing the functionalized, protected indole ring in a single synthetic operation. Another innovative method is the three-component coupling reaction involving an α-amidoalkylaryl sulfone, an indole, and an acid promoter to generate arenesulfonyl indoles. nih.gov Furthermore, Friedel-Crafts reactions employing N-acyliminium ions generated from γ-hydroxy-γ-butyrolactams have been shown to react with indoles, providing a pathway to complex, polycyclic indole derivatives. mdpi.com These advanced routes offer powerful alternatives for accessing diverse N-phenylsulfonyl indole derivatives, which can then be further elaborated to target molecules like this compound.
Cyclization Reactions for Indole Core Formation
The construction of the indole nucleus is a foundational aspect of synthesizing many indole derivatives. For N-phenylsulfonyl indoles, intramolecular cyclization reactions catalyzed by transition metals represent an atom-economical approach to building the heterocyclic core.
A notable strategy for forming the N-sulfonylated indole core involves the use of iridium catalysts to transform N-allyl-N-sulfonyl aniline (B41778) derivatives. This method leverages a sequence of isomerization, cycloisomerization, and aromatization to build the indole ring system in a single, atom-economical process.
Researchers have developed a one-iridium-catalyst system that converts N-allyl-N-sulfonyl-2-(silylalkynyl)aniline derivatives into substituted indoles. researchgate.net This reaction proceeds through a cascade where the iridium catalyst first facilitates the isomerization of the allyl group, followed by a cycloisomerization event between the resulting enamine and the silylalkyne moiety. A final aromatization step yields the stable indole structure. This approach provides a direct route to indoles that are substituted at the 2- and 3-positions with vinyl and silylmethyl groups, respectively. researchgate.netnih.gov While this specific transformation does not directly yield a 3-hydroxymethyl group, it establishes the critical 1-(phenylsulfonyl)-1H-indole framework, which can then undergo further chemical modification to produce the target compound.
The versatility of this method is highlighted by its tolerance for various substituents on the aniline ring and the silylalkyne group, allowing for the generation of a library of diversely functionalized N-sulfonyl indoles. The conditions for these transformations are typically mild, involving an iridium catalyst such as [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene) and a suitable ligand.
Table 1: Representative Iridium-Catalyzed Indole Synthesis
| Starting Material | Catalyst System | Product Type | Key Feature |
| N-Allyl-N-sulfonyl-2-(silylalkynyl)aniline Derivative | Iridium Complex (e.g., [Ir(cod)Cl]₂) | 2-Vinyl-3-(silylmethyl)-1-(phenylsulfonyl)indole | Atom-economical cascade reaction. researchgate.net |
| N-Allylindoles | Iridium Complex with tol-BINAP ligand | Enantioenriched branched N-allylindoles | High regio- and enantioselectivity. researchgate.net |
Derivatization of Indole-3-Acetic Acid Derivatives
Another primary route to this compound involves the chemical modification of a C3-functionalized indole precursor. A logical starting point is a 1-(phenylsulfonyl)indole derivative bearing a two-carbon chain at the C3 position, such as 1-(phenylsulfonyl)indole-3-acetic acid, which can be reduced to the target primary alcohol.
This synthetic sequence begins with the protection of the indole nitrogen with a phenylsulfonyl group, followed by the introduction or presence of an acetic acid moiety at the C3 position. The key step is the reduction of the carboxylic acid to the alcohol. While standard reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation, recent advancements have focused on milder, more selective catalytic methods.
One such method is the manganese(I)-catalyzed hydrosilylation of carboxylic acids. d-nb.info Research has shown that the bench-stable complex [MnBr(CO)₅] can effectively catalyze the reduction of various carboxylic acids, including indole-3-acetic acid, to their corresponding alcohols using a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃). d-nb.inforesearchgate.net Although indole-3-acetic acid itself was reported to be a somewhat "troublesome" substrate resulting in moderate yields, this demonstrates the viability of the approach. d-nb.inforesearchgate.net The N-phenylsulfonyl group is stable under these conditions and serves to protect the indole nitrogen during the reduction.
Alternatively, the reduction can be achieved from the corresponding indole-3-carboxaldehyde. A documented synthesis involves the reduction of 1-phenylsulfonyl-2-methylindole-3-carboxaldehyde using sodium borohydride (NaBH₄) in tetrahydrofuran (B95107) (THF) to yield the corresponding alcohol. nih.gov This two-step approach—formylation at C3 followed by reduction—is a classic and reliable method for installing the hydroxymethyl group.
Table 2: Reduction of C3-Carbonyl Indole Derivatives
| Precursor | Reagent/Catalyst System | Product | Reference Finding |
| 3-Indoleacetic Acid | [MnBr(CO)₅] / PhSiH₃ | Indole-3-ethanol | Demonstrates catalytic reduction of the indole acetic acid side chain. d-nb.inforesearchgate.net |
| 1-Phenylsulfonyl-2-methylindole-3-carboxaldehyde | Sodium Borohydride (NaBH₄) | (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol | Provides a direct analogue for the reduction to the target compound. nih.gov |
Domino Reactions and Multi-component Approaches involving N-Phenylsulfonyl Indole Intermediates
Domino reactions and multi-component reactions (MCRs) offer a highly efficient means of constructing complex molecules in a single operation, avoiding the isolation of intermediates and minimizing waste. The N-phenylsulfonyl group plays a crucial role in these strategies, not only as a protecting group but also as an activator that influences the reactivity of the indole ring.
The N-phenylsulfonyl group modifies the electronic properties of the indole, making the C3 position susceptible to attack by nucleophiles and facilitating the formation of key intermediates like vinylogous imines. nih.gov These reactive intermediates can be trapped in situ in subsequent steps of a domino cascade.
One example of a domino reaction involves the cesium carbonate-promoted Michael addition of sulfur ylides to an imine intermediate generated from 3-(1-arenesulfonylalkyl)indoles. This is followed by a nih.govresearchgate.net-sigmatropic rearrangement to yield C3-substituted indoles bearing a sulfide (B99878) moiety. nih.gov This sequence showcases how the arenesulfonyl group at the benzylic C3 position can act as a leaving group to initiate a complex transformation. While this particular reaction does not produce the hydroxymethyl group, it exemplifies the principle of using N-phenylsulfonyl indole intermediates in sophisticated domino sequences to achieve C3 functionalization.
Multi-component reactions that build the indole core itself can also be employed. For instance, a three-component domino reaction of an arylamine, an arylglyoxal, and a 1,3-dicarbonyl compound can be used to assemble functionalized indole derivatives in a single step. semanticscholar.org By selecting an N-phenylsulfonyl aniline as the starting amine, this approach could potentially be adapted to generate the desired 1-(phenylsulfonyl)indole scaffold directly.
Reactivity and Chemical Transformations of 1 Phenylsulfonyl 1h Indol 3 Yl Methanol
Reactions at the Methanol (B129727) Functionality
The primary alcohol group at the C-3 position of the indole (B1671886) ring is a key site for a variety of chemical modifications. Standard alcohol transformations can be applied, although reaction conditions may need optimization due to the nature of the indole nucleus.
Esterification and Etherification Reactions
The hydroxyl group of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol can undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically under acid- or base-catalyzed conditions, to form the corresponding esters. While specific examples for the N-phenylsulfonyl derivative are not extensively documented in readily available literature, analogous reactions on similar 3-indolylmethanols are known. For instance, dodecyl benzenesulfonic acid has been used as a Brønsted acid catalyst in a microemulsion system to facilitate the esterification of related 3-indolylmethanol derivatives, showcasing a green and efficient method. researchgate.net
Etherification to form 3-alkoxymethyl or 3-aryloxymethyl indoles can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| Esterification | R-COOH, Acid Catalyst | [1-(Phenylsulfonyl)-1H-indol-3-yl]methyl ester | Standard Fischer esterification conditions. |
| Esterification | R-COCl, Base | [1-(Phenylsulfonyl)-1H-indol-3-yl]methyl ester | Schotten-Baumann type reaction. |
Oxidation Reactions to Carbonyl Derivatives
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde, 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde. This transformation is a crucial step in the synthesis of many indole alkaloids and other complex heterocyclic systems. A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid and to prevent degradation of the sensitive indole ring.
Commonly used reagents for this type of oxidation include pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) in an anhydrous solvent like dichloromethane (B109758) (DCM). Other modern oxidation methods, such as those employing Dess-Martin periodinane or Swern oxidation conditions, are also applicable and often provide high yields with minimal side products. The reverse reaction, the reduction of 1-(phenylsulfonyl)-1H-indole-3-carbaldehyde using reducing agents like sodium borohydride (B1222165) (NaBH₄), cleanly affords the parent methanol, confirming the relationship between these two oxidation states. wikipedia.orggoogle.com
Table 2: Oxidation of this compound
| Oxidizing Agent | Solvent | Product | Typical Yield |
|---|---|---|---|
| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde | High |
| Dess-Martin Periodinane | Dichloromethane (DCM) | 1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde | High |
Nucleophilic Substitution Reactions at the Methanol Carbon
The hydroxyl group of this compound is a poor leaving group and must be converted into a more reactive functional group to facilitate nucleophilic substitution. This activation is typically achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, or into a halide.
Once activated, the resulting electrophilic carbon center is susceptible to attack by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols, and carbanions). This Sₙ2 reaction provides a powerful method for introducing diverse functionalities at the C-3 methylene (B1212753) position, which is a common strategy in the synthesis of tryptamine (B22526) derivatives and other biologically active indole compounds. The use of (1H-indol-3-yl)methyl electrophiles, generated in situ from indole-3-methanol, for subsequent rapid nucleophilic substitution has been explored, particularly using microflow technologies to control the reactive intermediates. wikipedia.org
Indole Ring Functionalization Strategies
The N-phenylsulfonyl group significantly influences the reactivity of the indole core. It deactivates the ring towards electrophilic attack by withdrawing electron density, yet it also acidifies the C-2 proton and can act as a leaving group in certain nucleophilic substitution pathways.
Electrophilic Aromatic Substitution Reactions on the Indole Core
Despite the deactivating effect of the N-phenylsulfonyl group, electrophilic aromatic substitution (EAS) on 1-(phenylsulfonyl)indole (B187392) is a viable and important reaction. The C-3 position remains the most nucleophilic site of the indole ring system, and thus, electrophilic attack occurs predominantly at this position. wikipedia.orgyoutube.com
A prominent example is the Friedel-Crafts acylation. wikipedia.orgbyjus.com In the presence of a Lewis acid like aluminum chloride (AlCl₃), 1-(phenylsulfonyl)indole reacts with acid chlorides or anhydrides to yield 3-acyl-1-(phenylsulfonyl)indoles in high yields. acs.org The introduction of the acyl group further deactivates the ring, effectively preventing subsequent acylations. acs.org Friedel-Crafts alkylation of 1-(phenylsulfonyl)indole, however, is generally reported to be unsuccessful. acs.org
Nitration of N-(phenylsulfonyl)indole using acetyl nitrate (B79036) also proceeds with high regioselectivity, affording 3-nitro-1-(phenylsulfonyl)indole. researchgate.netmasterorganicchemistry.com Similarly, halogenation reactions can be directed to the C-3 position. nih.govwikipedia.orgresearchgate.net These 3-substituted products serve as valuable precursors for further synthetic manipulations.
Table 3: Electrophilic Aromatic Substitution on 1-(Phenylsulfonyl)indole
| Reaction Type | Electrophile Source | Catalyst | Major Product |
|---|---|---|---|
| Friedel-Crafts Acylation | RCOCl / (RCO)₂O | AlCl₃ | 3-Acyl-1-(phenylsulfonyl)indole |
| Nitration | Acetyl nitrate (HNO₃/Ac₂O) | - | 3-Nitro-1-(phenylsulfonyl)indole |
Nucleophilic Addition and Cine Substitution Pathways on N-Phenylsulfonyl Indoles
The electron-deficient nature of the N-phenylsulfonyl indole ring enables unique nucleophilic reaction pathways that are not readily observed in N-unprotected or N-alkyl indoles.
Nucleophilic Addition: N-sulfonylindoles bearing an electron-withdrawing group at the C-3 position can undergo nucleophilic addition. For example, 3-nitro-1-(phenylsulfonyl)indole reacts with organolithium reagents, which add to the C-2 position to yield 2-substituted-3-nitroindoles after rearomatization. nih.gov Furthermore, 3-arenesulfonyl indoles can serve as precursors to vinylogous imine intermediates under basic conditions. These intermediates readily undergo Michael-type conjugate addition with various nucleophiles, leading to the formation of C-3 functionalized indole derivatives. libretexts.org
Cine Substitution: A remarkable reaction of N-sulfonylindoles is cine substitution. acs.org In this pathway, a nucleophile attacks the C-2 position of the indole ring, leading to the substitution and expulsion of the phenylsulfonyl group from the nitrogen atom, which acts as the leaving group. This process results in the formation of a 2-substituted-1H-indole, with the nucleophile ending up adjacent to the position of the original leaving group's attachment point (the nitrogen atom). This reaction is particularly effective with hard nucleophiles like primary alkoxides, providing a novel route to 2-alkoxy-3-substituted indoles. acs.org The term cine substitution describes this rearrangement where the incoming group takes a position adjacent to the one vacated by the leaving group. researchgate.net
Table 4: Nucleophilic Reactions on the N-Phenylsulfonyl Indole Core
| Reaction Type | Substrate Example | Nucleophile | Product Type |
|---|---|---|---|
| Nucleophilic Addition | 3-Nitro-1-(phenylsulfonyl)indole | Aryllithium | 2-Aryl-3-nitro-1-(phenylsulfonyl)indole |
| Michael Addition | In situ vinylogous imine | Malononitrile | 3-(Dicyanomethyl)-indole derivative |
Regioselective C-H Functionalization of N-Sulfonyl Protected Indole Systems
The N-phenylsulfonyl group significantly influences the reactivity of the indole ring, acting as a strong electron-withdrawing group. This deactivates the pyrrole (B145914) ring towards electrophilic attack but facilitates deprotonation at the C2 position, making it a prime site for metallation and subsequent functionalization. While direct C-H functionalization studies specifically on this compound are not extensively documented, the behavior of related N-sulfonyl indoles provides a strong predictive framework.
The primary site for C-H functionalization in N-sulfonyl indoles is the C2 position due to the directing effect of the sulfonyl group. However, the presence of the 3-hydroxymethyl group in the target molecule could potentially influence the regioselectivity. It may participate in chelation-assisted C-H activation at the C4 position or sterically hinder access to the C2 position, although the latter is less likely given the flexibility of the hydroxymethyl group.
Recent advancements have highlighted various strategies for the C-H functionalization of the benzene (B151609) core of the indole nucleus (C4-C7 positions), which is traditionally less reactive. nih.gov These methods often rely on the use of specific directing groups on the indole nitrogen. While the phenylsulfonyl group primarily directs to C2, other directing groups have been shown to achieve C4, C5, C6, and C7 functionalization. nih.gov For instance, rhodium-catalyzed C-H activation of N-pivaloylindoles has been shown to afford C7-functionalized products. nih.gov
| N-Protecting Group | Primary Site of C-H Functionalization | Catalyst/Reagent | Reference |
|---|---|---|---|
| Phenylsulfonyl | C2 | Organolithium reagents | General knowledge |
| Pivaloyl | C7 | Rhodium catalysts | nih.gov |
| Various | C4-C7 | Various transition metals | nih.gov |
Halogenation Reactions at Indole Ring Positions
Halogenation of the indole ring in this compound can occur at several positions, with the regioselectivity being dependent on the reaction conditions and the halogenating agent. The N-phenylsulfonyl group deactivates the pyrrole ring, making electrophilic substitution on the benzene ring more favorable than in N-unprotected indoles.
Bromination of 3-substituted indoles is a well-studied reaction. The outcome is highly dependent on the nature of the substituent at the C3 position and the reaction conditions. While specific studies on the halogenation of this compound are limited, general principles of indole chemistry can be applied. Electrophilic bromination would be expected to occur preferentially at the electron-rich positions of the benzene ring, such as C5 and C7. However, radical halogenation could potentially occur at the benzylic C3 position, although this would likely compete with reactions at the hydroxymethyl group.
It has been reported that the reaction of 3-iodo-2-methylindole with benzenesulfonyl chloride affords 3-iodo-2-methyl-1-phenylsulfonyl-1H-indole, demonstrating that the N-phenylsulfonyl group can be introduced in the presence of a halogen at the C3 position. osi.lv This suggests that halogenation of the N-phenylsulfonylated indole at other positions is a feasible transformation.
| Position | Type of Halogenation | Rationale |
|---|---|---|
| C5, C7 | Electrophilic | Electron-rich positions on the benzene ring. |
| C2 | Electrophilic (under forcing conditions) | Possible, but less favored due to deactivation by the N-sulfonyl group. |
| Benzylic C3 | Radical | Potential for radical substitution, competing with the hydroxymethyl group. |
Transformations Involving the N-Phenylsulfonyl Group
The N-phenylsulfonyl group, while serving as a valuable protecting and directing group, can also be the site of chemical transformations, including its removal or modification.
Deprotection Methodologies of the N-Phenylsulfonyl Group
The removal of the N-phenylsulfonyl group is a crucial step in many synthetic sequences to yield the free N-H indole. A variety of methods have been developed for this purpose, ranging from reductive cleavage to basic hydrolysis. The choice of deprotection method for this compound would need to consider the compatibility with the 3-hydroxymethyl group.
Common methods for the cleavage of the N-S bond in N-sulfonylindoles include:
Reductive Desulfonylation: Raney nickel has been successfully used for the reductive desulfonylation of N-alkylated 2- and 3-phenylsulfonylindoles to furnish N-alkylindoles in high yields. researchgate.netresearchgate.net This method is generally mild and should be compatible with the hydroxymethyl group.
Basic Hydrolysis: Treatment with strong bases such as sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents can effect the removal of the phenylsulfonyl group. However, the conditions might need to be optimized to avoid side reactions involving the hydroxymethyl group.
Electrochemical Reduction: Electrochemical methods offer a mild alternative for the deprotection of N-phenylsulfonyl groups. cas.cn This approach can be advantageous when other functional groups in the molecule are sensitive to harsh chemical reagents.
Other Reagents: Other reagents such as magnesium in methanol and samarium iodide have also been employed for the cleavage of sulfonamides.
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Reductive Desulfonylation | Raney Nickel | Mild conditions, high yield. | researchgate.netresearchgate.net |
| Basic Hydrolysis | NaOH or KOH in alcohol | Requires optimization to avoid side reactions. | cas.cn |
| Electrochemical Reduction | Cathodic potential | Mild and chemoselective. | cas.cn |
| Reductive Cleavage | Mg/MeOH or SmI2 | Alternative reductive methods. |
Modifications of the Phenylsulfonyl Moiety
While the primary role of the N-phenylsulfonyl group is often as a protecting group to be removed, it is conceivable that the phenyl ring of this moiety could undergo chemical modification. However, literature specifically detailing such modifications on N-phenylsulfonylindoles is scarce, as the focus is typically on the reactivity of the indole core or the removal of the protecting group.
In principle, the phenyl ring of the sulfonyl group could undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, the strongly deactivating nature of the sulfonyl group would make such reactions challenging and would likely require harsh conditions. These conditions could potentially be incompatible with the indole nucleus and the 3-hydroxymethyl substituent.
Alternatively, nucleophilic aromatic substitution could be possible if the phenyl ring bears a suitable leaving group. Palladium-catalyzed cross-coupling reactions could also be envisioned for the functionalization of a pre-halogenated phenylsulfonyl group. These transformations remain largely unexplored in the context of N-phenylsulfonylindoles and represent a potential area for future research.
Structural Characterization and Advanced Spectroscopic Analysis of 1 Phenylsulfonyl 1h Indol 3 Yl Methanol
Solution-Phase Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy ([¹H NMR, ¹³C NMR])
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectroscopy: The proton NMR spectrum of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol is expected to display a series of distinct signals corresponding to the different types of protons in the molecule. The protons on the phenylsulfonyl group and the indole (B1671886) ring would appear in the aromatic region, typically between 7.0 and 8.5 ppm. The methylene (B1212753) protons (CH₂) of the hydroxymethyl group attached to the C3 position of the indole ring would likely produce a characteristic singlet or a doublet around 4.5-5.0 ppm. The proton of the hydroxyl group (-OH) would be observed as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. It would show distinct signals for each unique carbon atom. The carbons of the phenyl and indole rings would resonate in the downfield region, typically from 110 to 140 ppm. The carbon of the methylene group (CH₂OH) would be expected to appear in the more upfield region, generally between 60 and 70 ppm. The presence of the electron-withdrawing phenylsulfonyl group would influence the chemical shifts of the indole ring carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Note: These are predicted values based on similar structures and may not represent exact experimental results.
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Indole Aromatic-H | 7.2 - 8.2 | 110 - 138 |
| Phenylsulfonyl Aromatic-H | 7.5 - 8.0 | 125 - 140 |
| CH₂ (Methylene) | ~4.8 | ~60 |
| OH (Hydroxyl) | Variable (broad) | - |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic rings would appear around 3000-3100 cm⁻¹. Strong absorption bands corresponding to the sulfonyl group (S=O) are expected around 1350-1380 cm⁻¹ (asymmetric stretch) and 1160-1180 cm⁻¹ (symmetric stretch). The C-O stretching of the primary alcohol would be observed in the 1000-1080 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Hydroxyl (-OH) |
| 3000-3100 | C-H stretch | Aromatic |
| 1350-1380 | S=O asymmetric stretch | Sulfonyl (-SO₂) |
| 1160-1180 | S=O symmetric stretch | Sulfonyl (-SO₂) |
| 1000-1080 | C-O stretch | Primary Alcohol |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃NO₃S), the expected exact molecular weight is approximately 287.33 g/mol . In a high-resolution mass spectrum (HRMS), the molecular ion peak [M]⁺ would be observed at an m/z value corresponding to this mass. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), adduct ions such as [M+H]⁺ or [M+Na]⁺ might also be detected. The fragmentation pattern would likely involve the loss of the hydroxymethyl group (-CH₂OH), the phenylsulfonyl group (-SO₂Ph), or cleavage of the indole ring, providing further structural confirmation.
Computational Chemistry and Mechanistic Insights for 1 Phenylsulfonyl 1h Indol 3 Yl Methanol Systems
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol. These calculations provide fundamental information about the molecule's geometry, orbital energies, and charge distribution, which are crucial for understanding its stability and reactivity.
The geometry of this compound is characterized by the spatial arrangement of its constituent atoms. DFT calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. For instance, the orientation of the phenylsulfonyl group relative to the indole (B1671886) ring is a key structural feature. In related N-phenylsulfonylindoles, the phenylsulfonyl group is typically not coplanar with the indole ring, a conformation that minimizes steric hindrance. nih.gov
Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within the molecule. These maps highlight regions of positive and negative electrostatic potential, indicating areas that are respectively electron-poor (electrophilic) and electron-rich (nucleophilic). For this compound, the oxygen atoms of the sulfonyl and hydroxyl groups are expected to be regions of high electron density, while the hydrogen atom of the hydroxyl group and the indole nitrogen are likely to be in electron-deficient regions.
Table 1: Calculated Electronic Properties of a Model N-Phenylsulfonylindole System
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: These values are representative for a generic N-phenylsulfonylindole and may vary for the specific title compound.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways.
A key aspect of the reactivity of indol-3-ylmethanol derivatives is their propensity to form a stabilized carbocation upon dehydration of the hydroxyl group. The phenylsulfonyl group at the N-1 position acts as an electron-withdrawing group, which can influence the stability of this intermediate. Computational studies can quantify the energetics of this process and assess the feasibility of subsequent reactions.
Transition state theory is often employed in conjunction with quantum chemical calculations to determine the activation energies of reaction steps. e3s-conferences.org By locating the transition state structure—the highest energy point along the reaction coordinate—the energy barrier for a reaction can be calculated. This information is crucial for predicting reaction rates and understanding how different factors, such as catalysts or solvent effects, can influence the reaction outcome. For reactions involving indolylmethanols, computational studies can help to elucidate the mechanisms of substitutions and cyclizations. nih.gov
For example, in a hypothetical substitution reaction at the 3-position, computational modeling could be used to compare a direct SN2-type mechanism with a pathway involving the formation of an indolyl-3-methyl cation intermediate (an SN1-type mechanism). The calculated activation energies for each pathway would reveal the more likely mechanism.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its function and reactivity. Conformational analysis and molecular dynamics (MD) simulations provide a detailed understanding of the molecule's dynamic behavior.
Molecular dynamics simulations offer a time-resolved view of the molecule's motion. By solving Newton's equations of motion for the atoms in the system, MD simulations can track the trajectory of each atom over time. This allows for the study of conformational changes, solvent effects, and intermolecular interactions. An MD simulation of this compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. nih.gov
Table 2: Torsional Angles of a Low-Energy Conformer of a Model N-Phenylsulfonylindole Derivative
| Dihedral Angle | Angle (degrees) |
|---|---|
| C(ar)-S-N-C(indole) | 75° |
| S-N-C(indole)-C(indole) | 175° |
| N-C(indole)-C(3)-C(methylene) | -120° |
| C(indole)-C(3)-C(methylene)-O | 60° |
Note: These are hypothetical values for a representative low-energy conformation.
Prediction of Reactivity and Selectivity in Chemical Transformations
A major goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity and selectivity. For this compound, computational methods can be used to forecast its behavior in various chemical transformations.
The electronic properties calculated in section 5.1, such as the distribution of frontier molecular orbitals and the molecular electrostatic potential, can be used to predict the most likely sites for electrophilic and nucleophilic attack. The electron-withdrawing nature of the N-phenylsulfonyl group generally deactivates the indole ring towards electrophilic aromatic substitution, but it can also influence the regioselectivity of such reactions. nih.gov Computational studies on related systems have shown that distortion energies can be a key factor in determining the regioselectivity of nucleophilic additions to indolynes. nih.gov
Computational models can also be used to predict the regioselectivity and stereoselectivity of reactions. For example, in a reaction where multiple products can be formed, the activation energies for the formation of each product can be calculated. The product with the lowest activation energy barrier is expected to be the major product. This approach is particularly useful for understanding and predicting the outcomes of complex organic reactions.
Recent advances in machine learning, combined with computational chemistry, are also being used to predict reaction outcomes with increasing accuracy. rsc.org By training models on large datasets of known reactions, it is possible to predict the regioselectivity of reactions like electrophilic aromatic substitution with high precision. rsc.org
Applications of N Phenylsulfonyl Indole Scaffolds in Organic Synthesis and Materials Science
Role as Versatile Synthetic Intermediates and Building Blocks
N-Phenylsulfonyl indoles are widely recognized as pivotal intermediates in organic synthesis due to the stabilizing and activating properties of the N-sulfonyl group. This group serves as a robust protecting group that can be cleaved under specific conditions, but more importantly, it facilitates a range of chemical transformations at various positions of the indole (B1671886) ring.
The compound [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol and its parent scaffold, 1-(phenylsulfonyl)indole (B187392), are precursors to a variety of functionalized molecules. The N-phenylsulfonyl group activates the C-3 position, making it susceptible to nucleophilic attack. For instance, (1H-Indol-3-yl)methanols are known to act as pre-electrophiles, enabling C-C bond formation at the C-3 position, a crucial step in preparing biologically significant 3,3′-diindolylmethanes (DIMs). beilstein-journals.org
Arenesulfonyl indoles, in general, are effective precursors for generating vinylogous imine intermediates in situ under basic conditions. nih.gov These reactive intermediates can readily engage with a wide array of nucleophiles, leading to a diverse library of C-3 substituted indole derivatives. nih.gov The stability of the starting arylsulfonyl-containing substrates, coupled with the mild reaction conditions often employed, underscores their success and utility in synthetic chemistry. nih.gov
The versatility of these scaffolds is evident in their application for synthesizing compounds with potential therapeutic activities. For example, 1-(phenylsulfonyl)indole is a documented reactant for preparing antiplasmodial, antifungal, and anti-HIV-1 agents. Furthermore, it is used to synthesize 1-(phenylsulfonyl)indol-3-yl trifluoromethanesulfonate (B1224126), another highly useful intermediate for cross-coupling reactions. researchgate.net
Table 1: Examples of Compounds Synthesized from N-Phenylsulfonyl Indole Scaffolds
| Precursor Scaffold | Reagents/Conditions | Product Type | Application/Significance |
|---|
This table provides a summary of the synthetic utility of N-phenylsulfonyl indole scaffolds, showcasing their role as versatile building blocks.
Strategies for Constructing Complex Heterocycles and Polycyclic Aromatic Compounds
The unique reactivity of N-phenylsulfonyl indoles makes them ideal starting points for the synthesis of intricate heterocyclic and polycyclic systems. The phenylsulfonyl group not only protects the indole nitrogen but also facilitates reactions that extend the π-system or build new fused rings.
One powerful strategy involves the base-mediated elimination of the arenesulfinic group from C-3 substituted arenesulfonyl indoles to generate a reactive alkylideneindolenine (vinylogous imine) intermediate. nih.gov This electrophilic species can then undergo cyclization reactions with various tethered or external nucleophiles, providing access to complex heterocyclic frameworks. This method has been exploited in the asymmetric synthesis of various chiral indole derivatives. nih.gov
Another advanced strategy is the annulative π-extension (APEX) reaction, which utilizes palladium catalysis to construct nitrogen-containing polycyclic aromatic compounds (N-PACs). nih.gov In this approach, N-substituted indoles react with diiodobiaryls in a one-step process to form π-extended carbazole (B46965) structures. nih.gov The N-phenylsulfonyl group can be compatible with these conditions, guiding the regioselectivity of the annulation and leading to the rapid synthesis of complex, fused aromatic systems that are of interest in materials science for their electronic properties. nih.gov
Furthermore, diversity-oriented synthesis approaches have been developed using N-sulfonyl protected indole derivatives. For instance, tosyl-protected tryptamine (B22526) can be controllably converted into three distinct classes of privileged skeletons: indole-1,2-fused 1,4-benzodiazepines, tetrahydro-β-carbolines, and 2,2′-bis(indolyl)methanes by carefully selecting the hydride donors and Brønsted acids. rsc.org These cascade reactions, often involving N-alkylation, cyclization, and hydride transfer steps, demonstrate the power of the N-sulfonyl group in directing complex transformations to build diverse molecular scaffolds from a common precursor. rsc.org
Integration in Methodological Developments for Green Chemistry and Catalysis
N-Phenylsulfonyl indole scaffolds are increasingly being integrated into the development of more sustainable and efficient synthetic methodologies, aligning with the principles of green chemistry. Their stability and well-defined reactivity make them suitable substrates for modern catalytic systems that aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Recent advancements have focused on replacing stoichiometric, toxic oxidants with catalytic methods using safer alternatives. For example, a unified halide catalysis protocol has been reported for various oxidation reactions of indoles using oxone as the terminal oxidant, representing a greener alternative to methods requiring heavy metals or halogenated organic oxidants. nih.gov The N-phenylsulfonyl group can enhance the stability of the indole ring to such oxidative conditions, allowing for selective transformations.
The development of catalytic systems based on earth-abundant and non-toxic metals is a cornerstone of green chemistry. An iron-catalyzed protocol for the C-H alkylation of indoles with unactivated alkenes has been developed, which proceeds under additive-free conditions in a renewable solvent (2-MeTHF) or even solvent-free. rsc.org This method provides regioselective access to alkylated indoles and is compatible with various functional groups, showcasing a sustainable approach to C-H functionalization where N-phenylsulfonyl indoles can serve as key substrates. rsc.org
Future Research Directions and Perspectives in 1 Phenylsulfonyl 1h Indol 3 Yl Methanol Chemistry
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is intrinsically linked to the development of efficient, cost-effective, and environmentally benign methods for constructing molecular frameworks. For [1-(Phenylsulfonyl)-1H-indol-3-yl]methanol and its derivatives, current synthetic strategies often rely on conventional multi-step processes. For instance, a related compound, (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, is synthesized via the N-protection of 2-methylindole-3-carboxaldehyde (B1346904) with benzenesulfonyl chloride, followed by reduction of the aldehyde group using sodium borohydride (B1222165) (NaBH4) in tetrahydrofuran (B95107) (THF). nih.gov
Future research should prioritize the development of more sustainable and novel synthetic pathways. Key areas of focus include:
Green Reduction Methodologies: Replacing traditional reducing agents like NaBH4 with greener alternatives. This could involve catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as hydrogen sources, or enzymatic reductions which offer high selectivity under mild conditions.
One-Pot Syntheses: Designing one-pot or tandem reaction sequences that minimize intermediate workup and purification steps. A potential route could involve the direct C3-hydroxymethylation of 1-(phenylsulfonyl)indole (B187392).
Bio-based Feedstocks: Exploring synthetic routes that begin from renewable resources. A modular approach using lignin-derived aromatic platform chemicals could provide a sustainable pathway to indole (B1671886) synthesis, which could then be functionalized to yield the target compound. rsc.org
| Approach | Key Features | Potential Advantages | Research Challenges |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Uses catalysts (e.g., Ru, Ir complexes) with a hydrogen donor (e.g., formic acid) | Avoids stoichiometric metal hydride reagents; milder conditions | Catalyst cost, activity, and recyclability |
| Enzymatic Reduction | Utilizes oxidoreductase enzymes (e.g., from yeast) | High chemo-, regio-, and stereoselectivity; aqueous media; ambient temperature | Enzyme stability, substrate scope, and cofactor regeneration |
| Synthesis from Lignin (B12514952) | Utilizes bio-derived platform chemicals like C2-acetals | Reduces reliance on fossil fuels; potential for novel indole libraries rsc.org | Efficiency of lignin depolymerization and subsequent functionalization |
Exploration of Undiscovered Reactivity Patterns and Stereoselective Transformations
The reactivity of this compound is largely dictated by the hydroxyl group and the activated indole ring. The oxidation of a similar compound, 1-phenylsulfonyl-(1H-indol-3-yl)(phenyl)methanol, to the corresponding ketone using manganese dioxide has been demonstrated, highlighting the reactivity of the alcohol moiety. nih.gov Future investigations could delve into a wider array of transformations.
Hydroxyl Group Functionalization: The hydroxyl group is a prime site for further functionalization. Research into its conversion into a better leaving group (e.g., tosylate, mesylate, or halide) would open pathways for nucleophilic substitution reactions, enabling the introduction of diverse functional groups at the 3-methyl position.
Friedel-Crafts Type Reactions: Indol-3-ylmethanol derivatives are known to act as precursors for electrophilic intermediates in the presence of an acid catalyst. nih.gov Exploring the iodine-catalyzed or Lewis acid-mediated reaction of this compound with various nucleophiles (including other indoles, arenes, and thiols) could lead to the synthesis of complex molecules like unsymmetrical diindolylmethanes. nih.gov
Stereoselective Transformations: While the parent molecule is achiral, its derivatives can possess stereogenic centers. Future work should focus on developing stereoselective reactions. For example, the asymmetric oxidation of a derivative sulfide (B99878) to a chiral sulfoxide (B87167) or the enantioselective functionalization of the indole core using chiral catalysts could provide access to enantiomerically pure compounds.
Advanced Structural and Spectroscopic Investigations
Detailed structural and spectroscopic data provide the fundamental underpinnings for understanding a molecule's properties and reactivity. For the closely related compound (2-Methyl-1-phenylsulfonyl-1H-indol-3-yl)methanol, X-ray crystallography has provided precise structural information. nih.govnih.gov
The crystal structure analysis revealed that the plane of the phenyl ring forms a significant dihedral angle of 80.37 (8)° with the indole ring system. nih.govnih.gov The crystal packing is stabilized by weak O—H⋯O hydrogen bonds that link molecules into infinite chains. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C16H15NO3S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.3780 (4) |
| b (Å) | 9.6969 (5) |
| c (Å) | 9.9630 (4) |
| α (°) | 78.718 (2) |
| β (°) | 65.347 (3) |
| γ (°) | 78.884 (2) |
| Volume (ų) | 715.77 (6) |
Future research should aim to perform similar detailed analyses on this compound itself. Moreover, advanced spectroscopic and computational studies, which have been conducted on derivatives like N-((1-(phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide, should be applied. walshmedicalmedia.com This would involve:
Comprehensive Spectroscopic Analysis: Recording and assigning FT-IR and FT-Raman spectra to understand the vibrational modes of the molecule.
Computational Modeling: Employing Density Functional Theory (DFT) calculations to correlate experimental spectroscopic data with theoretical models. This allows for the optimization of the molecular structure, prediction of vibrational frequencies, and analysis of electronic properties.
Electronic Structure Analysis: Using techniques like Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions and charge delocalization within the molecule. walshmedicalmedia.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity and charge transfer characteristics. walshmedicalmedia.com
Integration with Modern Catalytic Methodologies and Flow Chemistry Approaches
The integration of modern process technologies can significantly enhance the synthesis and modification of this compound.
Modern Catalysis: The development of novel catalysts is crucial. This includes exploring organocatalysis, photocatalysis, and the use of earth-abundant metal catalysts for transformations of the title compound or its derivatives. For example, the conversion of the hydroxyl group to a triflate can produce a valuable intermediate for palladium-catalyzed cross-coupling reactions. researchgate.net
Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher reproducibility, and easier scalability. uc.pt The synthesis of this compound, particularly the reduction step, could be readily adapted to a flow reactor. This would allow for precise control over reaction parameters (temperature, pressure, residence time) and could enable the safe use of more reactive reagents.
| Parameter | Benefit in Flow Chemistry |
|---|---|
| Safety | Small reactor volumes minimize risk associated with exothermic reactions or hazardous reagents |
| Efficiency | Improved mixing and heat transfer lead to faster reaction times and higher yields |
| Scalability | Production can be scaled up by running the reactor for longer periods ("numbering up") |
| Automation | Enables automated process control, optimization, and data logging |
By embracing these future research directions, the scientific community can significantly expand the synthetic utility and fundamental understanding of this compound, paving the way for its application in the synthesis of more complex and valuable chemical entities.
Q & A
Q. What synthetic methodologies are commonly employed to prepare [1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol?
The synthesis typically involves sulfonylation of indole derivatives using phenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in aprotic solvents like DMF). For example, the reaction of 1H-indol-3-ylmethanol with phenylsulfonyl chloride in the presence of a base yields the target compound. Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to minimize side reactions, such as over-sulfonylation or decomposition .
Q. How can researchers validate the identity and purity of this compound?
Characterization relies on spectroscopic techniques:
- NMR : H and C NMR confirm the presence of the phenylsulfonyl group (e.g., aromatic protons at δ 7.5–8.2 ppm) and indole-methanol backbone.
- IR : Peaks near 1170 cm (S=O stretching) and 3400 cm (O–H stretching) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 299.34 for C₁₆H₁₃NO₃S) validate the molecular formula . Purity is assessed via HPLC or TLC with UV/fluorescence detection .
Q. What are the stability considerations for this compound under laboratory storage conditions?
Thermal gravimetric analysis (TGA) indicates decomposition temperatures above 150°C, suggesting stability at room temperature. However, the compound is sensitive to moisture and light, requiring storage in anhydrous conditions under inert gas (e.g., N₂). Long-term stability studies recommend desiccants and amber glassware to prevent hydrolysis or photodegradation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths and angles. For example, the dihedral angle between the indole and phenylsulfonyl groups (~85°) confirms non-planarity, influencing electronic properties. APEX2 software aids data collection, while structure validation tools (e.g., PLATON) check for errors in symmetry or occupancy .
Q. How do computational methods (e.g., DFT) complement experimental spectroscopic data?
Density Functional Theory (DFT) simulations of IR and NMR spectra can predict vibrational modes and chemical shifts. Discrepancies between experimental and theoretical data (e.g., O–H stretching frequencies) may indicate intermolecular hydrogen bonding or solvent effects, requiring iterative refinement of computational models .
Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?
- Substituent Variation : Modifying the phenylsulfonyl group (e.g., introducing electron-withdrawing substituents) alters biological activity.
- Docking Studies : Molecular docking with proteins (e.g., serotonin receptors) identifies potential binding pockets, guided by the compound’s hydrophobicity and hydrogen-bonding capacity .
- Comparative Analysis : Analogues like [1-(2-Chlorobenzyl)-1H-Indol-3-Yl]Methanol provide insights into steric and electronic effects on activity .
Q. What precautions are critical for safe handling in laboratory settings?
- PPE : Gloves, lab coats, and goggles are mandatory due to skin/eye irritation risks (H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Methodological Considerations
Q. How can researchers address contradictions in spectral or crystallographic data?
- Iterative Refinement : Adjust computational parameters (e.g., basis sets in DFT) to align with experimental observations.
- Cross-Validation : Compare multiple techniques (e.g., SCXRD with powder XRD) to confirm structural consistency .
Q. What advanced techniques are used to study its interactions with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (K) in real-time.
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
